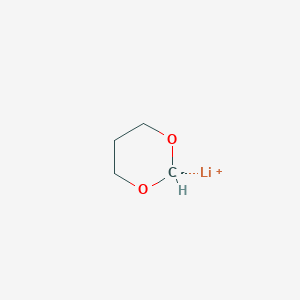
1,3,8-Trihydroxy-2,6-dimethoxy-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,8-Trihydroxy-2,6-dimethoxy-9H-xanthen-9-one is a derivative of xanthone, a class of organic compounds known for their diverse biological activities Xanthones are characterized by a dibenzo-γ-pyrone framework, which consists of two benzene rings connected by a central pyrone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Trihydroxy-2,6-dimethoxy-9H-xanthen-9-one typically involves the condensation of appropriately substituted salicylic acids with phenol derivatives. One common method includes the use of salicylic acid derivatives and phenol derivatives under acidic conditions, followed by cyclization to form the xanthone core .
Industrial Production Methods
Industrial production of xanthone derivatives often employs optimized versions of laboratory-scale synthetic routes. This includes the use of catalysts such as zinc chloride or phosphoryl chloride to enhance yield and reduce reaction times . Microwave-assisted synthesis has also been explored to improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,8-Trihydroxy-2,6-dimethoxy-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the xanthone core can be reduced to form hydroxy derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted xanthone derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1,3,8-Trihydroxy-2,6-dimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis in cancer cells by interacting with specific cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,6-Trihydroxy-2,7-dimethoxy-9H-xanthen-9-one: Similar structure but different substitution pattern.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Another xanthone derivative with different hydroxyl and methoxy substitutions.
Uniqueness
1,3,8-Trihydroxy-2,6-dimethoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups allows for diverse chemical reactivity and potential therapeutic applications.
Propriétés
Numéro CAS |
116368-97-9 |
|---|---|
Formule moléculaire |
C15H12O7 |
Poids moléculaire |
304.25 g/mol |
Nom IUPAC |
1,3,8-trihydroxy-2,6-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O7/c1-20-6-3-7(16)11-9(4-6)22-10-5-8(17)15(21-2)14(19)12(10)13(11)18/h3-5,16-17,19H,1-2H3 |
Clé InChI |
WWLABYIROBORPO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C(=C3)O)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



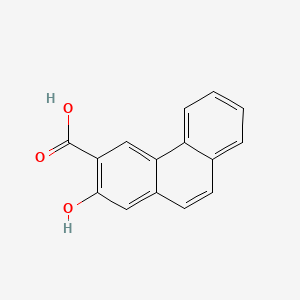
![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)
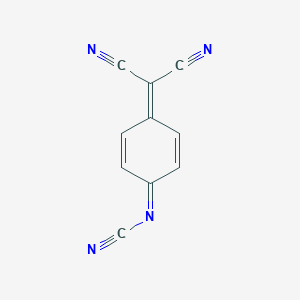
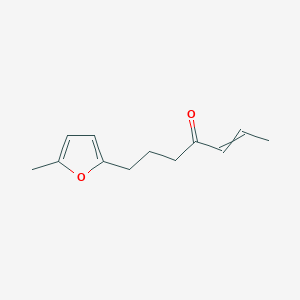
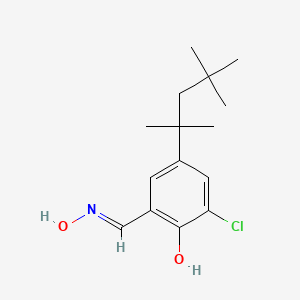
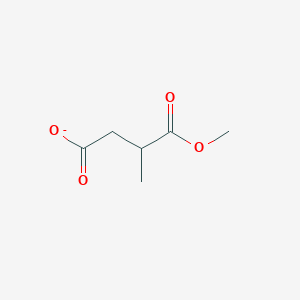
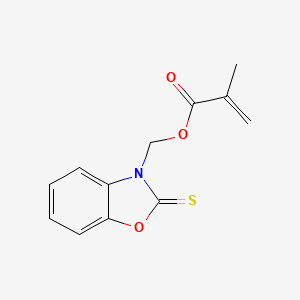
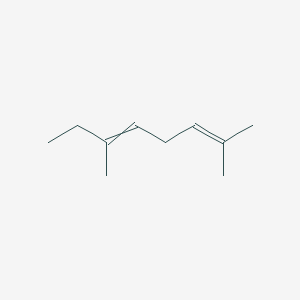
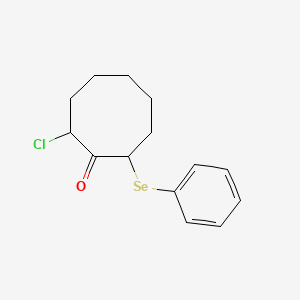

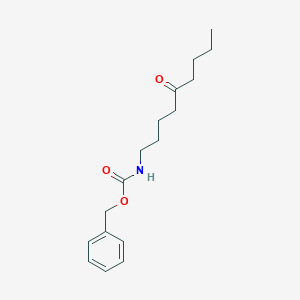
![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)
